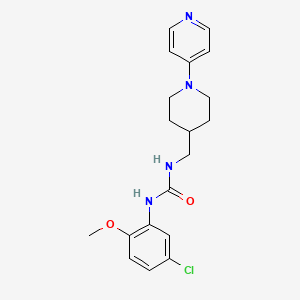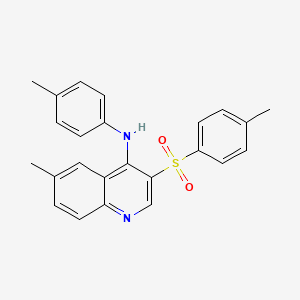
6-methyl-N-(p-tolyl)-3-tosylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-methyl-N-(p-tolyl)-3-tosylquinolin-4-amine” is a chemical compound with the molecular formula C13H14N2 . It is used in various chemical reactions and has been studied for its potential applications in different fields .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 198.26 . The structure includes a quinoline ring, which is a heterocyclic aromatic organic compound .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For instance, copper-promoted one-pot approach has been used for the synthesis of benzimidazoles .Physical And Chemical Properties Analysis
The compound “this compound” has a predicted boiling point of 322.6±27.0 °C and a density of 1.093±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 6.07±0.10 .Aplicaciones Científicas De Investigación
Metal Ion Sensing : Quinoline derivatives are known for their fluorescence sensing properties. For instance, derivatives like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) have been synthesized to compare their sensing properties for metal ions such as Al3+ and Zn2+. These compounds can detect these ions by significant enhancement of emission intensity, demonstrating their potential in developing sensitive and selective sensors for metal ions in environmental and biological samples (Hazra et al., 2018).
Asymmetric Synthesis of Optically Active Secondary Amines : Optically active N-hydroxylamines and their derivatives are crucial for the synthesis of various alkaloids and pharmaceutical compounds. The reaction of nitrones with certain sulfoxide anions has been applied to synthesize optically active N-hydroxy tetrahydroisoquinoline derivatives, important precursors for isoquinoline alkaloids (Murahashi et al., 1993).
Fluorescent Anion Sensing : Dicationic N-methylated quinolyl derivatives have been investigated for their ability to sense anions such as halides, acetate, and pyrophosphate in water through fluorescence quenching. This highlights their potential in developing diagnostic tools and environmental monitoring technologies (Dorazco‐González et al., 2014).
Palladium-Catalyzed Assembly for Medicinal Chemistry : The palladium-catalyzed formation of C-N bonds in 4-aminoquinolines presents a mild and convenient alternative to traditional methods for assembling quinoline scaffolds. This methodology is significant in medicinal chemistry for creating compounds with potential therapeutic applications (Margolis et al., 2007).
Antimalarial Activity : Isoquine-based compounds, designed to mimic the intramolecular hydrogen bond of certain antimalarial drugs, have been synthesized and evaluated for their antimalarial activities. This research contributes to the ongoing effort to develop more effective antimalarial agents (Gemma et al., 2012).
Direcciones Futuras
The future directions for “6-methyl-N-(p-tolyl)-3-tosylquinolin-4-amine” could involve further exploration of its potential applications in various fields. For instance, its use in the synthesis of zolpidem and its fluorinated analogues has been studied, suggesting potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
6-methyl-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-16-4-9-19(10-5-16)26-24-21-14-18(3)8-13-22(21)25-15-23(24)29(27,28)20-11-6-17(2)7-12-20/h4-15H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFLVVWHAZABJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

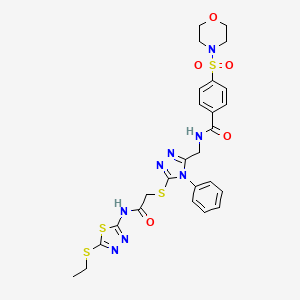
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2962421.png)
![N-(4-methoxybenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2962425.png)
![8-Chloro-6-(trifluoromethyl)-3-[2-(trifluoromethyl)phenoxymethyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2962427.png)
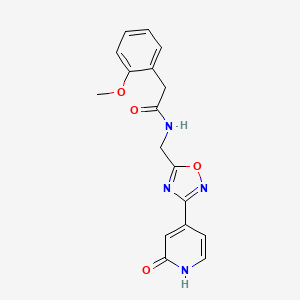

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962431.png)
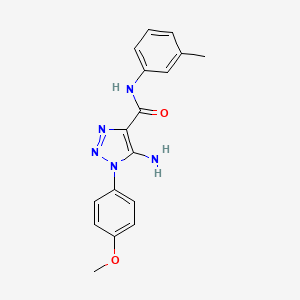
![N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2962434.png)
![N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2962436.png)

![2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride](/img/structure/B2962440.png)
![N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2962441.png)
